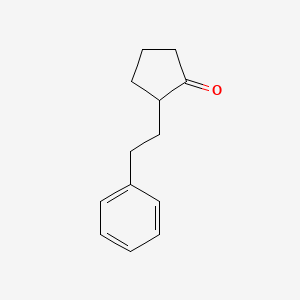

2-(2-Phenylethyl)cyclopentan-1-one

Description

2-(2-Phenylethyl)cyclopentan-1-one is a cyclopentanone derivative featuring a phenylethyl substituent (C₆H₅-CH₂-CH₂-) at the 2-position of the cyclopentanone ring. The compound’s molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol. Cyclopentanone derivatives are widely studied for their roles in fragrance chemistry, pharmaceuticals, and organic synthesis due to their structural versatility and reactivity.

Properties

IUPAC Name |

2-(2-phenylethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUMHBBOKACBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435264 | |

| Record name | 2-(2-phenylethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-44-9 | |

| Record name | 2-(2-phenylethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentanone with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Another approach involves the alkylation of cyclopentanone with phenylethyl bromide in the presence of a strong base such as sodium hydride. This method also provides a high yield of this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-Phenylethyl)cyclopentan-1-one has a wide range of applications in scientific research:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique structural features and potential biological activity.

Perfumery: It is employed as a fragrance ingredient in the formulation of perfumes and cosmetics, providing a pleasant and long-lasting scent.

Material Science: The compound is used in the synthesis of novel materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)cyclopentan-1-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interaction with the target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Aromatic vs.

- Halogen Effects : Chlorine () and fluorine () substituents increase molecular polarity and stability, influencing metabolic resistance in pharmaceutical contexts .

Physicochemical and Spectral Properties

Table 2: Analytical Data Comparison

Insights :

- Carbonyl Reactivity: The cyclopentanone carbonyl (C=O) is a reactive site for nucleophilic additions, as seen in derivatives like 2-(triphenylphosphoranylidene)cyclopentanone (), which participates in Wittig reactions .

- Substituent Impact on Spectra : Electron-withdrawing groups (e.g., trifluoromethyl in ) deshield aromatic protons, shifting ¹H NMR signals downfield .

Biological Activity

2-(2-Phenylethyl)cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

This compound features a cyclopentanone ring substituted with a phenylethyl group, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. This is achieved through modulation of signaling pathways related to inflammation .

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models. This suggests a potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes, thereby reducing inflammation.

- Receptor Interaction : It may interact with specific receptors in the nervous system, enhancing neuroprotective effects.

- Antioxidant Activity : The presence of phenolic structures contributes to its ability to scavenge free radicals, reducing oxidative damage in cells .

Study on Antimicrobial Activity

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating strong antimicrobial potential .

Study on Anti-inflammatory Effects

A study conducted by Zhang et al. (2020) assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results demonstrated a notable decrease in the levels of TNF-alpha and IL-6 following treatment with this compound, supporting its use in inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-(4-Methylphenyl)cyclopentanone | Moderate | High | Low |

| 3-(Phenethyl)-1-cyclopentanol | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.